N-[2-(4-chloro-1H-indol-1-yl)ethyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide
Description
N-[2-(4-Chloro-1H-indol-1-yl)ethyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is a synthetic carboxamide derivative featuring a tetrahydro-2H-pyran core substituted with a 4-methoxyphenyl group and a carboxamide side chain linked to a 4-chloroindole moiety via an ethyl spacer.
Properties
Molecular Formula |
C23H25ClN2O3 |
|---|---|
Molecular Weight |
412.9 g/mol |
IUPAC Name |
N-[2-(4-chloroindol-1-yl)ethyl]-4-(4-methoxyphenyl)oxane-4-carboxamide |
InChI |
InChI=1S/C23H25ClN2O3/c1-28-18-7-5-17(6-8-18)23(10-15-29-16-11-23)22(27)25-12-14-26-13-9-19-20(24)3-2-4-21(19)26/h2-9,13H,10-12,14-16H2,1H3,(H,25,27) |
InChI Key |
AMNHPSWWAUULID-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NCCN3C=CC4=C3C=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Derivative: Starting with 4-chloroindole, the indole derivative can be synthesized through electrophilic substitution reactions.
Attachment of the Ethyl Chain: The 2-(4-chloro-1H-indol-1-yl)ethyl group can be introduced via alkylation reactions using appropriate alkyl halides.
Synthesis of the Tetrahydropyran Ring: The tetrahydropyran ring can be formed through cyclization reactions involving suitable precursors.
Formation of the Carboxamide Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the indole and aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., Br₂, Cl₂) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of indole derivatives and tetrahydropyran-containing molecules.
Biology
Biologically, N-[2-(4-chloro-1H-indol-1-yl)ethyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is investigated for its potential as a bioactive molecule. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic effects. The indole moiety is known for its presence in many pharmacologically active compounds, suggesting that this compound might exhibit similar properties.
Industry
Industrially, this compound could be used in the synthesis of more complex molecules or as an intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets. The indole ring can interact with various receptors and enzymes, potentially modulating their activity. The exact pathways and targets would depend on the specific biological context and the compound’s binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous molecules, focusing on core scaffolds, substituent effects, and physicochemical properties.
Pyrazole-Based Tetrahydro-2H-Pyran Carboxamides
Example Compound: 1-(2-Bromophenyl)-N-(4-cyano-tetrahydro-2H-pyran-4-yl)-4-methyl-5-phenyl-1H-pyrazole-3-carboxamide (9e)
- Core Structure : Shares the tetrahydro-2H-pyran-carboxamide framework but replaces the indole-ethyl group with a pyrazole ring substituted with bromophenyl and methyl groups.
- Physicochemical Data :
| Property | Target Compound (Hypothetical) | Compound 9e |
|---|---|---|
| Melting Point | N/A | 188–190°C |
| Molecular Formula | C23H24ClN3O3 | C23H21BrN4O2 |
| Yield | N/A | 58% |
Pyrrolidine Carboxamide Derivatives
Example Compounds : (2S,4S)-Pyrrolidine-2-carboxamides (e.g., Compounds 36–39)
- Core Structure : Replaces tetrahydro-2H-pyran with a pyrrolidine ring but retains the carboxamide linkage and aryl substituents (e.g., 4-methoxyphenyl, chlorophenyl).
- Functional Groups : The methoxyphenyl group is conserved, but the pyrrolidine nitrogen introduces additional hydrogen-bonding sites absent in the target compound.
- Synthetic Yields : Yields for pyrrolidine derivatives range from 35% (Compound 38) to 73% (Compound 37), suggesting synthetic challenges compared to pyran-based analogs .
Tetrahydro-2H-Pyran Derivatives with Heterocyclic Substituents
Example Compound: 4-((4-(4-(6-Morpholinopyridin-3-yl)-1H-1,2,3-triazol-1-yl)-phenyl)sulfonyl)-N-((tetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-4-carboxamide
- Core Structure : Features a dual tetrahydro-2H-pyran system with a triazole-sulfonyl-phenyl group, diverging from the indole-ethyl substituent in the target compound.
Atorvastatin d-Lactone Analogs
Example Compound : 5-(4-Fluorophenyl)-2-(1-methylethyl)-N,4-diphenyl-1-[2-[(2R,4R)-tetrahydro-4-hydroxy-6-oxo-2H-pyran-2-yl]ethyl]-1H-pyrrole-3-carboxamide
- Core Structure : Shares the tetrahydro-2H-pyran ring but incorporates a pyrrole-carboxamide and lactone functionality, contrasting with the indole-ethyl-carboxamide in the target compound.
- Biological Relevance : The lactone group in this analog is critical for cholesterol-lowering activity, highlighting how functional group modifications can redirect therapeutic applications.
Biological Activity
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article reviews the compound's biological activity, synthesizing findings from various studies.
Chemical Structure and Properties
The compound can be described by the following chemical formula:
- Molecular Formula : C23H26ClN3O3
- Molecular Weight : 437.92 g/mol
This structure features an indole moiety, a tetrahydropyran ring, and a methoxyphenyl group, which are critical for its biological activity.
1. Antitumor Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antitumor properties. For instance, the presence of the indole and methoxyphenyl groups has been associated with enhanced cytotoxicity against various cancer cell lines.
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | A431 (epidermoid carcinoma) | 1.98 ± 1.22 | |
| Compound B | HT29 (colon carcinoma) | 23.30 ± 0.35 | |
| This compound | TBD | TBD | TBD |
The structure-activity relationship (SAR) indicates that modifications to the methoxy group or the indole nitrogen can significantly enhance or diminish activity.
2. Neuropharmacological Effects
The compound's potential neuropharmacological effects have also been explored, particularly its interaction with serotonin receptors due to the indole structure. Similar compounds have shown:
- Antidepressant-like effects in animal models.
- Anxiolytic properties , potentially through modulation of GABAergic systems.
Case Study: In Vivo Efficacy
In a recent in vivo study, a related compound demonstrated significant tumor reduction in murine models when administered at specific dosages over a four-week period. The study highlighted the importance of dosing regimens and timing in achieving optimal therapeutic outcomes.
Experimental Findings
In vitro assays have shown that compounds structurally related to this compound exhibit:
- High affinity for MDM2 , a key regulator in cancer cell proliferation.
- Inhibition of cell migration in metastatic models.
The proposed mechanisms of action for this compound include:
- MDM2 Inhibition : Binding to MDM2 prevents it from interacting with p53, thus promoting apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
